Ziapin 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

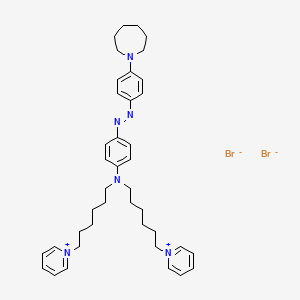

C40H54Br2N6 |

|---|---|

Molecular Weight |

778.7 g/mol |

IUPAC Name |

4-[[4-(azepan-1-yl)phenyl]diazenyl]-N,N-bis(6-pyridin-1-ium-1-ylhexyl)aniline;dibromide |

InChI |

InChI=1S/C40H54N6.2BrH/c1(9-27-43-29-11-7-12-30-43)3-15-33-45(34-16-4-2-10-28-44-31-13-8-14-32-44)39-23-19-37(20-24-39)41-42-38-21-25-40(26-22-38)46-35-17-5-6-18-36-46;;/h7-8,11-14,19-26,29-32H,1-6,9-10,15-18,27-28,33-36H2;2*1H/q+2;;/p-2 |

InChI Key |

QVFGCTAKFZXKTO-UHFFFAOYSA-L |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(CCCCCC[N+]4=CC=CC=C4)CCCCCC[N+]5=CC=CC=C5.[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Ziapin 2: A Technical Guide to its Optomechanical Mechanism of Action in Neurons

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziapin 2 is a novel, membrane-targeted photoswitch that offers a non-genetic approach to modulating neuronal activity. This amphiphilic azobenzene derivative intercalates into the plasma membrane and, upon light stimulation, undergoes a conformational change that directly alters the physical properties of the membrane. This optomechanical mechanism translates into a rapid and reversible modulation of neuronal excitability, offering a promising therapeutic strategy for conditions characterized by neuronal dysfunction, particularly in the field of visual restoration. This technical guide provides an in-depth overview of the core mechanism of action of this compound in neurons, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways and workflows.

Core Mechanism of Action: An Optomechanical Approach

This compound's mechanism of action is fundamentally distinct from traditional pharmacological or optogenetic approaches. It does not interact with specific ion channels or receptors, nor does it require genetic modification of the target cells. Instead, it functions as a molecular optomechanical light transducer.

In its resting state (in the dark), the elongated trans-isomer of this compound inserts into the neuronal plasma membrane. Within the lipid bilayer, these molecules can form trans-dimers, causing a localized thinning of the membrane. This physical change results in an increase in the membrane capacitance.[1]

Upon illumination with cyan light (peak absorption ~470 nm), this compound undergoes a rapid photoisomerization to its bent cis-conformation.[2] This change in shape disrupts the transmembrane dimerization, leading to a relaxation of the membrane and an increase in its thickness. Consequently, the membrane capacitance decreases.[2]

This light-induced modulation of membrane capacitance directly impacts the neuron's electrical properties. The decrease in capacitance upon illumination leads to a transient hyperpolarization of the membrane, which is followed by a rebound depolarization as the this compound molecules thermally relax back to the trans-state.[1] This depolarization can be sufficient to reach the neuron's threshold and trigger an action potential.[1]

Signaling Pathway Diagram

Caption: this compound's light-dependent mechanism of action in neurons.

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on neuronal membrane properties as reported in the literature.

Table 1: this compound-Mediated Changes in Membrane Capacitance

| Cell Type | Condition | Membrane Capacitance (pF) | Light Power Density | Reference |

| Adult Mouse Ventricular Myocytes | Vehicle (Ctrl) - Dark | 245.7 ± 20.5 | N/A | [3] |

| Adult Mouse Ventricular Myocytes | Vehicle (Ctrl) - Light | 246.9 ± 19.9 | 50 mW/mm² | [3] |

| Adult Mouse Ventricular Myocytes | This compound (25 µM) - Dark | 281.7 ± 23.4 | N/A | [3] |

| Adult Mouse Ventricular Myocytes | This compound (25 µM) - Light | 263.6 ± 23.0 | 50 mW/mm² | [3] |

Table 2: Light-Evoked Membrane Potential Changes in Retinal Ganglion Cells (RGCs)

| Treatment | Light Power Density | Peak Depolarization (mV) | Peak After-Hyperpolarization (mV) | Reference |

| Vehicle (10% v/v DMSO) | 2 mW/mm² | ~1 | ~ -1 | [4] |

| Vehicle (10% v/v DMSO) | 10 mW/mm² | ~1.5 | ~ -1.5 | [4] |

| Vehicle (10% v/v DMSO) | 20 mW/mm² | ~2 | ~ -2 | [4] |

| This compound (200 µM) | 2 mW/mm² | ~4 | ~ -3 | [4] |

| This compound (200 µM) | 10 mW/mm² | ~6 | ~ -4 | [4] |

| This compound (200 µM) | 20 mW/mm² | ~8 | ~ -5 | [4] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound-Treated Neurons

This protocol outlines the general steps for performing whole-cell patch-clamp recordings on neurons to measure the effects of this compound.

Materials:

-

External Solution (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. Continuously bubbled with 95% O₂–5% CO₂.

-

Internal Solution: 130 mM KCl, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH 7.3.

-

This compound Stock Solution: 5 µM in DMSO.

-

Borosilicate glass capillaries for pulling patch pipettes.

-

Patch-clamp amplifier, micromanipulator, and data acquisition system.

-

Light source: 470 nm LED with appropriate power control.

Procedure:

-

Prepare neuronal culture or acute brain slices.

-

Incubate the preparation with this compound (e.g., 5 µM) for approximately 7 minutes, followed by a washout period.

-

Transfer the preparation to the recording chamber and perfuse with aCSF.

-

Pull patch pipettes to a resistance of 4-8 MΩ.

-

Establish a gigaohm seal on a target neuron.

-

Rupture the membrane to achieve whole-cell configuration.

-

Record baseline neuronal activity in the dark.

-

Apply light stimuli (e.g., 470 nm, 20-500 ms duration, 18-50 mW/mm² power density).

-

Record changes in membrane potential (current-clamp) or membrane capacitance (voltage-clamp).

-

Analyze data to quantify hyperpolarization, depolarization, and capacitance changes.

Experimental Workflow Diagram

Caption: Workflow for whole-cell patch-clamp recording of this compound effects.

In Vivo Administration of this compound for Retinal Studies

For studies investigating the effects of this compound in restoring visual function, intravitreal injection is the standard method of administration.

Materials:

-

This compound solution for injection.

-

Anesthetic (e.g., isoflurane).

-

33-gauge needle connected to a Hamilton syringe.

-

Stereomicroscope.

Procedure:

-

Anesthetize the animal model (e.g., rd10 mouse).

-

Under a stereomicroscope, carefully make a small incision in the conjunctiva.

-

Insert the 33-gauge needle through the sclera into the vitreous humor.

-

Slowly inject a small volume (e.g., 1-2 µl) of the this compound solution.

-

Withdraw the needle and apply a topical antibiotic.

-

Allow for a recovery period before behavioral or electrophysiological assessment. The effects of a single injection have been observed to last for up to two weeks.[5][6]

Conclusion

This compound represents a significant advancement in the field of neuromodulation. Its unique optomechanical mechanism of action, which relies on the physical alteration of the neuronal membrane in response to light, provides a powerful tool for controlling neuronal excitability with high spatiotemporal precision. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the potential of this compound in both basic neuroscience research and the development of novel therapeutics for neurological disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ziapin2 effectiveness in restoring retinal function in preclinical models of retinitis pigmentosa and macular degeneration | EurekAlert! [eurekalert.org]

- 6. The effectiveness of Ziapin2 in restoring the physiological conditions of the retina in cases of retinitis pigmentosa and macular degeneration has been demonstrated in pre-clinical models - Talk iit [opentalk.iit.it]

Ziapin 2: A Technical Guide to a Novel Intramembrane Photo-actuator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ziapin 2 is a novel, synthetic, amphiphilic azobenzene compound that functions as a molecular optomechanical light transducer.[1] It exhibits a strong, non-covalent affinity for the plasma membrane, where it can be precisely controlled by light to modulate cellular membrane potential.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and experimental protocols related to this compound, intended for researchers and professionals in drug development and cellular biology.

Core Structure and Chemical Properties

This compound is characterized by an aminoazobenzene chromophore core functionalized with amphiphilic chains, enabling its stable insertion into the plasma membrane.[3] The key chemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 2399497-60-8 | [1][4] |

| Molecular Formula | C₄₀H₅₄Br₂N₆ | [4] |

| Molecular Weight | 778.7 g/mol | [4] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [3] |

| Solubility | Soluble in DMSO (50 mg/mL) | [4] |

| Storage | 4°C (sealed, away from moisture) | [4] |

| Stock Solution Storage | -80°C for 6 months; -20°C for 1 month | [1] |

Mechanism of Action: Optomechanical Perturbation of the Cell Membrane

The functionality of this compound is rooted in its ability to undergo reversible photoisomerization. This process directly translates light energy into a mechanical change within the cell membrane, altering its electrical properties.

In the dark (resting state):

-

This compound predominantly exists in its stable, elongated trans-isomer .

-

In this conformation, this compound molecules within the membrane form dimers.[2][5]

-

This dimerization leads to a thinning of the lipid bilayer, which in turn causes an increase in membrane capacitance .[2][6]

Upon illumination with visible light (activated state):

-

Exposure to cyan light (approximately 470 nm) triggers the isomerization of this compound from the trans to the bent cis-isomer .[2][5]

-

This conformational change disrupts the dimers, leading to a relaxation of the membrane and a decrease in membrane capacitance .[2][6]

-

The rapid decrease in capacitance induces a transient hyperpolarization of the cell membrane, which can be followed by depolarization.[6][7] In excitable cells, this can be sufficient to trigger an action potential.[6]

The following diagram illustrates the photo-induced isomerization and its effect on the cell membrane.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various studies.

Table 3.1: Effect of this compound on Membrane Capacitance in Adult Mouse Ventricular Myocytes (AMVMs)[8]

| Condition | Mean Capacitance (pF ± SEM) | N (cells) |

| Control (dark) | 245.7 ± 20.5 | 14 |

| Control (light stimulation) | 246.9 ± 19.9 | 14 |

| This compound (25 µM, dark) | 281.7 ± 23.4 | 9 |

| This compound (25 µM, light stimulation) | 263.6 ± 23.0 | 9 |

Light Power Density: 50 mW/mm²

Table 3.2: Percentage Change in Capacitance Upon Light Stimulation in AMVMs[8]

| Treatment | Percentage Change in Capacitance (Δ% ± SEM) | N (cells) |

| Control | 0.84 ± 0.6 | 14 |

| This compound (25 µM) | -7.2 ± 2.4 | 9 |

Table 3.3: Effect of this compound on ζ-Potential of B. subtilis Cells[2][7]

| This compound Concentration (µg/mL) | ζ-Potential (mV) |

| 0 | -40 |

| 5 | -30 |

| 10 | -20 |

Table 3.4: Cellular Uptake of this compound in B. subtilis[2][7]

| Initial this compound Concentration (µg/mL) | Percentage of this compound Retained by Cells |

| 5 | ~32% |

| 10 | ~45% |

Experimental Protocols

Synthesis of this compound

This compound is synthesized according to previously published procedures.[2][7] Standard laboratory practices for handling air- and water-sensitive reagents should be followed, including the use of dried glassware and an argon atmosphere. All commercially available chemicals and solvents are used without further purification unless otherwise specified. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel. Structural confirmation is typically achieved using ¹H-NMR spectroscopy.[8]

Measurement of ζ-Potential in Bacterial Cells

This protocol describes the measurement of changes in the surface charge of bacteria upon incubation with this compound.

Workflow Diagram:

Detailed Steps:

-

Culture Bacillus subtilis cells to the desired growth phase.

-

Suspend the cells in Phosphate Buffered Saline (PBS) to an optical density at 600 nm (OD₆₀₀) of 0.5.[2][7]

-

Incubate the cell suspensions with different concentrations of this compound (e.g., 5 and 10 µg/mL) under both dark and light (470 nm) conditions.[2][7]

-

For each measurement, dilute 100 µL of the cell suspension into 900 µL of PBS.[2][7]

-

Perform the ζ-potential measurements at room temperature using a Malvern Zetasizer Nano ZS or equivalent instrument.[2][7]

-

For robust data, obtain an average of at least three biological replicates, with three technical measurements per replicate.[2][7]

Measurement of Membrane Potential in Bacterial Cells

This protocol utilizes the voltage-sensitive dye Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in bacterial membrane potential induced by this compound and light.

Detailed Steps:

-

Culture and prepare B. subtilis cells as in the ζ-potential protocol.

-

Load the cells with TMRM dye according to the manufacturer's instructions.

-

Incubate a subset of cells with this compound.

-

Perform time-lapse epifluorescence microscopy.

-

Acquire a baseline fluorescence reading.

-

Stimulate the cells with 470 nm light for a defined period (e.g., 10 seconds).[7][9]

-

Continue to record the TMRM fluorescence to observe hyperpolarization (increase in fluorescence) and subsequent depolarization.[7][9]

-

Convert the fluorescence intensity changes to millivolts (mV) based on appropriate calibration curves.[9]

Whole-Cell Patch-Clamp Electrophysiology

This is a generalized protocol for measuring changes in membrane capacitance and potential in eukaryotic cells (e.g., neurons or cardiomyocytes) treated with this compound.

Workflow Diagram:

Detailed Steps:

-

Preparation: Prepare the necessary external (e.g., artificial cerebrospinal fluid) and internal (pipette) solutions with appropriate osmolarity and pH.[10][11]

-

Pipette Fabrication: Pull glass micropipettes to a resistance of 4-8 MΩ.[10]

-

Cell Patching: Under a microscope, approach a target cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.[11]

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane patch, establishing electrical and diffusional access to the cell's interior.[12]

-

This compound Application: Incubate the patched cell with the desired concentration of this compound (e.g., 25 µM).[13]

-

Recording:

-

In voltage-clamp mode, measure the whole-cell capacitance in the dark to establish a baseline.

-

Apply a light stimulus (e.g., 470 nm, 50 mW/mm²) and record the change in capacitance.[13]

-

In current-clamp mode, record the resting membrane potential and any light-induced changes, including hyperpolarization and action potential firing.

-

Conclusion

This compound represents a significant advancement in the field of non-genetic optical stimulation. Its well-characterized structure and predictable mechanism of action make it a powerful tool for investigating the electrophysiology of both prokaryotic and eukaryotic cells. The protocols and data presented in this guide offer a foundational resource for researchers seeking to employ this compound in their studies, from fundamental investigations of membrane biophysics to the development of novel therapeutic strategies for conditions such as retinitis pigmentosa.[13][14]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Membrane Targeted Azobenzene Drives Optical Modulation of Bacterial Membrane Potential | bioRxiv [biorxiv.org]

- 3. åå [yeasen.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. a2bchem.com [a2bchem.com]

- 7. Membrane Targeted Azobenzene Drives Optical Modulation of Bacterial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. docs.axolbio.com [docs.axolbio.com]

- 11. Patch Clamp Protocol [labome.com]

- 12. Whole Cell Patch Clamp Protocol [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on the Core of Ziapin2's Trans-Cis Configuration and Its Impact on Membrane Thickness

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a synthetic, amphiphilic azobenzene derivative that has garnered significant attention as a photoswitchable actuator for non-genetic optical stimulation of excitable cells. Its ability to insert into the plasma membrane and undergo a reversible conformational change from a trans to a cis isomer upon illumination with visible light allows for the precise spatiotemporal control of cellular membrane properties. This optomechanical effect, centered on the modulation of membrane thickness, provides a powerful tool for investigating and controlling neuronal and muscular activity. This technical guide delves into the core mechanism of Ziapin2's action, focusing on its isomeric states and the consequent alterations in lipid bilayer thickness. We will explore the quantitative data, detailed experimental methodologies, and the downstream signaling implications of this phenomenon.

The Optomechanical Action of Ziapin2

The fundamental principle behind Ziapin2's functionality lies in its light-induced isomerization. In its dark, thermodynamically stable state, Ziapin2 exists predominantly in the elongated trans configuration. Upon insertion into the lipid bilayer, trans-Ziapin2 molecules can form dimers, leading to a localized thinning of the membrane. This reduction in thickness results in an increase in the local membrane capacitance.[1][2]

Illumination with cyan light (approximately 470 nm) triggers a rapid isomerization to the bent cis configuration.[1][2] This conformational change disrupts the dimers and causes the Ziapin2 molecule to occupy a larger area within the membrane, leading to a localized increase in membrane thickness and a corresponding decrease in capacitance.[1][2] This reversible modulation of membrane thickness and capacitance forms the basis of Ziapin2's "optomechanical" effect, which can be harnessed to influence cellular electrophysiology.

Quantitative Analysis of Membrane Thickness Modulation

The alteration of membrane thickness by Ziapin2 has been quantified through both computational and experimental approaches. Molecular dynamics (MD) simulations and Atomic Force Microscopy (AFM) have been instrumental in elucidating the extent of these changes.

Data from Molecular Dynamics Simulations

MD simulations provide a high-resolution view of the interactions between Ziapin2 and the lipid bilayer. Studies have shown a significant difference in the average membrane thickness when Ziapin2 is in its trans versus its cis state.

| Membrane Composition | Ziapin2 Isomer | Average Membrane Thickness (Å) | Change in Thickness (Å) |

| PC Model Membrane | trans | ~34 Å | - |

| cis | ~38 Å | +4 Å | |

| Raft-like Membrane (PC:SM:CHO 1:1:1) | trans | ~36 Å | - |

| cis | ~40 Å | +4 Å |

Data extrapolated from visual representations in scientific publications. Absolute values may vary based on simulation parameters.[3]

Data from Atomic Force Microscopy

AFM studies on supported lipid bilayers (SLBs) have provided experimental validation of the membrane-thinning effect of trans-Ziapin2. These studies reveal "depressed areas" on the membrane surface where Ziapin2 has been incorporated. Raft-like membrane compositions, rich in sphingomyelin and cholesterol, exhibit a more pronounced decrease in thickness in the presence of trans-Ziapin2 compared to simpler phosphatidylcholine (PC) bilayers.[3] While precise quantitative data from AFM on the cis-trans transition of Ziapin2 is still emerging, the technique confirms the significant structural perturbations induced by the molecule.

Experimental Protocols

Preparation of Ziapin2-Containing Supported Lipid Bilayers for AFM

A common method for preparing SLBs for AFM analysis is the vesicle fusion technique.

Materials:

-

1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) or a mixture of PC, sphingomyelin (SM), and cholesterol (CHO) in chloroform.

-

Ziapin2 dissolved in a suitable solvent (e.g., DMSO).

-

Freshly cleaved mica substrates.

-

Buffer solution (e.g., HEPES buffer with MgCl2).

Protocol:

-

Lipid Film Preparation: In a round-bottom flask, mix the desired lipids in chloroform. Add Ziapin2 solution to the lipid mixture at the desired molar ratio.

-

Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under vacuum for at least 2 hours to remove any residual solvent.

-

Vesicle Formation: Rehydrate the lipid film with the buffer solution by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

Small Unilamellar Vesicle (SUV) Preparation: Subject the MLV suspension to probe sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size) to create a homogenous population of SUVs.

-

SLB Formation: Pipette the SUV suspension onto a freshly cleaved mica substrate. Incubate at a temperature above the lipid phase transition temperature to facilitate vesicle fusion and the formation of a continuous lipid bilayer on the mica surface.

-

Rinsing: Gently rinse the substrate with buffer to remove any unfused vesicles.

-

AFM Imaging: Mount the sample in the AFM fluid cell, ensuring the bilayer remains hydrated throughout the experiment. Image the bilayer in tapping mode or contact mode to observe the topography and measure the depth of any Ziapin2-induced depressions.

Molecular Dynamics (MD) Simulation of Ziapin2 in a Lipid Bilayer

MD simulations are crucial for understanding the atomistic details of Ziapin2's interaction with the membrane. The following provides a general workflow using the GROMACS simulation package.

Protocol:

-

System Setup:

-

Obtain the coordinates for the lipid bilayer (e.g., from a pre-equilibrated system or using a tool like CHARMM-GUI).

-

Generate the initial coordinates and topology for both trans and cis isomers of Ziapin2.

-

Embed a single or multiple Ziapin2 molecules into the pre-equilibrated lipid bilayer using tools like gmx insert-molecules.

-

-

Solvation and Ionization:

-

Solvate the system with water molecules using gmx solvate.

-

Add ions to neutralize the system and achieve a physiological salt concentration using gmx genion.

-

-

Energy Minimization:

-

Perform energy minimization using the steepest descent algorithm to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

Perform a two-phase equilibration. First, a short simulation in the NVT (constant number of particles, volume, and temperature) ensemble to bring the system to the desired temperature.

-

Follow this with a longer equilibration in the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density. Position restraints on the Ziapin2 molecule and lipid headgroups are often applied and gradually released during equilibration.

-

-

Production Run:

-

Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space adequately.

-

-

Analysis:

-

Analyze the trajectory to calculate the membrane thickness, defined as the average distance between the phosphate groups of the two leaflets.

-

Visualize the trajectory to observe the orientation and dynamics of Ziapin2 within the bilayer.

-

Signaling Pathways and Logical Relationships

The primary signaling event initiated by Ziapin2 photoisomerization is a change in membrane capacitance. This biophysical change directly impacts the membrane potential of excitable cells, leading to a hyperpolarization followed by a rebound depolarization that can trigger action potentials.[2]

Recent studies have unveiled a more nuanced signaling mechanism involving the activation of mechanosensitive ion channels. The membrane thinning induced by trans-Ziapin2 can activate channels such as the TWIK-related arachidonic acid-stimulated K+ channel (TRAAK).[1][4][5] Upon light-induced isomerization to the cis form, the membrane relaxes and thickens, leading to the closure of these channels. This modulation of mechanosensitive ion channels represents a downstream signaling event triggered by the optomechanical action of Ziapin2.

Caption: Ziapin2 signaling pathway from photoisomerization to neuronal firing.

Caption: Experimental workflows for studying Ziapin2's effect on membrane thickness.

Conclusion

Ziapin2 represents a sophisticated tool for the optical control of cellular activity, with its mechanism of action deeply rooted in the fundamental biophysics of the cell membrane. The reversible trans-cis isomerization of Ziapin2 provides a direct and rapid means to modulate membrane thickness and capacitance. This optomechanical effect, now understood to also influence mechanosensitive ion channels, opens up new avenues for research in neuroscience and drug development. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and scientists seeking to harness the potential of Ziapin2 in their investigations. Further exploration into the interplay between Ziapin2, diverse lipid environments, and other membrane-associated proteins will undoubtedly continue to expand our understanding of and ability to control complex biological systems.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of Mechanosensitive Potassium Channels by a Membrane-targeted Nongenetic Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulation of Mechanosensitive Potassium Channels by a Membrane-targeted Nongenetic Photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

Ziapin 2: A Biophysical Deep Dive into a Novel Intramembrane Photo-actuator

For Immediate Release

This technical guide provides an in-depth analysis of the biophysical principles underpinning Ziapin 2, a novel molecular optomechanical light transducer. Developed for researchers, scientists, and drug development professionals, this document details the core mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Core Biophysical Principles of this compound

This compound is an amphiphilic azobenzene derivative engineered as a membrane-targeted photoswitch.[1][2] Its fundamental mechanism of action does not rely on direct interaction with ion channels or neurotransmitter receptors. Instead, it modulates neuronal excitability by altering the passive electrical properties of the plasma membrane in a light-dependent manner.[3][4]

In its dark-adapted, more stable trans form, this compound molecules insert into the plasma membrane and form dimers. This dimerization leads to a physical thinning of the lipid bilayer, resulting in an increase in membrane capacitance.[1][5] Upon illumination with visible light, specifically cyan light at approximately 470 nm, this compound undergoes a rapid photoisomerization to its cis configuration.[6][7] This conformational change disrupts the dimers, causing the membrane to relax back to its native thickness and, consequently, leading to a decrease in membrane capacitance.[1][7] This light-induced modulation of membrane capacitance is the primary driver of its biological effects.

The initial response to light-induced trans-to-cis isomerization is a transient hyperpolarization of the cell membrane. This is followed by a delayed depolarization that can be sufficient to trigger action potential firing in excitable cells like neurons and cardiomyocytes.[5][8][9] This unique optomechanical mechanism allows for the non-genetic, light-based control of cellular activity.

Quantitative Data Summary

The following tables summarize the key quantitative biophysical and experimental parameters of this compound as reported in the literature.

| Property | Value | Reference |

| Chemical Class | Azobenzene Derivative | [1] |

| Mechanism | Molecular Optomechanical Light Transducer | [10] |

| Target | Plasma Membrane | [5] |

| Membrane Insertion Time | ~40 ns | [10] |

| Absorption Peak (in DMSO) | ~470 nm | [8] |

| Light Source for Isomerization | Cyan Light (~470 nm) | [6][7] |

| Experimental Model | This compound Concentration | Light Power Density | Observed Effect | Reference |

| Adult Murine Ventricular Myocytes | 25 µM | 50 mW/mm² | -7.2% change in membrane capacitance | [11] |

| Degenerate rd10 Retinal Ganglion Cells | 10 µM | 20 mW/mm² | Restoration of ON/OFF responses | [8] |

| Bacillus subtilis | 5 and 10 µg/mL | >2 mW/mm² | Transient membrane hyperpolarization | [2][7] |

| Primary Hippocampal Neurons | Not specified | Not specified | Transient hyperpolarization followed by depolarization and action potential firing | [5] |

Key Experimental Protocols

Modulation of Membrane Capacitance in Adult Murine Ventricular Myocytes (AMVMs)

This protocol outlines the methodology used to measure light-induced changes in membrane capacitance in cardiomyocytes.

-

Cell Preparation: Isolate adult murine ventricular myocytes (AMVMs) using established enzymatic digestion protocols.

-

This compound Loading: Incubate the isolated AMVMs with 25 µM this compound in a suitable buffer. A control group should be incubated with a vehicle (e.g., DMSO).

-

Electrophysiology: Perform whole-cell patch-clamp recordings to measure membrane capacitance.

-

Photostimulation: While recording, expose the cells to cyan light with a power density of 50 mW/mm².

-

Data Analysis: Compare the membrane capacitance measurements before (dark) and during light stimulation. A significant decrease in capacitance upon illumination is expected in this compound-loaded cells.[11]

Restoration of Light Responses in Degenerate Retinal Ganglion Cells (RGCs)

This protocol describes the experimental workflow to assess the efficacy of this compound in restoring light sensitivity in blind retinal models.

-

Retinal Explant Preparation: Isolate retinas from a model of retinal degeneration (e.g., rd10 mice) and mount them with the ganglion cell layer facing up.

-

This compound Incubation: Incubate the retinal explants in a solution containing 10 µM this compound.

-

Electrophysiological Recording: Perform patch-clamp recordings from retinal ganglion cells (RGCs) to measure their firing activity.

-

Light Stimulation: Illuminate the retinal explants with full-field cyan light (e.g., 500 ms pulses at 20 mW/mm²). A control stimulation with a wavelength outside this compound's absorption spectrum (e.g., green light) should be performed.

-

Response Analysis: Analyze the recorded firing patterns for light-evoked responses, such as ON, OFF, and ON-OFF responses, which are characteristic of a healthy retina.[8]

Modulation of Bacterial Membrane Potential

This protocol details the procedure for investigating the effect of this compound on the membrane potential of bacteria.

-

Bacterial Culture: Grow Bacillus subtilis to the desired optical density.

-

This compound Incubation: Incubate the bacterial cells with this compound (e.g., 5-10 µg/mL).

-

Membrane Potential Measurement: Use a membrane potential-sensitive dye (e.g., TMRM) to monitor changes in membrane potential via fluorescence microscopy.

-

Light Stimulation: Expose the this compound-treated bacteria to blue-green light (~470 nm) at an intensity sufficient to induce a response (e.g., >2 mW/mm²).

-

Data Interpretation: An increase in TMRM fluorescence upon light stimulation indicates a hyperpolarization of the bacterial membrane.[2][7]

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and experimental logic of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane Targeted Azobenzene Drives Optical Modulation of Bacterial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ziapin2 Restores Retinal Function in RP and AMD Models | OBN [ophthalmologybreakingnews.com]

- 4. The effectiveness of Ziapin2 in restoring the physiological conditions of the retina in cases of retinitis pigmentosa and macular degeneration has been demonstrated in pre-clinical models - Talk iit [opentalk.iit.it]

- 5. Neuronal firing modulation by a membrane-targeted photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

Ziapin 2: A Photoreactive Probe for Optocapacitive Modulation of Neuronal Activity

An In-depth Technical Guide for Neuroscience Researchers and Drug Development Professionals

Introduction

Ziapin 2 is a novel, membrane-targeted photoswitchable molecule that has emerged as a powerful tool in neuroscience research.[1][2] This synthetic azobenzene derivative offers a unique mechanism for non-genetically modifying and controlling neuronal activity through light.[3] By partitioning into the plasma membrane, this compound allows for the modulation of membrane capacitance, leading to precise, light-inducible changes in neuronal excitability.[1][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, experimental applications, and key findings, with a focus on its potential for therapeutic development in neurological disorders, particularly those involving retinal degeneration.[5][6]

Core Mechanism of Action: Optocapacitive Modulation

This compound's functionality is rooted in its photoisomerization properties.[7] As an azobenzene derivative, it can exist in two conformations: a thermally stable trans-isomer and a light-inducible cis-isomer.[4]

In the dark, this compound molecules insert into the plasma membrane and, in their trans state, form dimers across the lipid bilayer.[4] This dimerization results in a localized thinning of the membrane, which in turn increases the local membrane capacitance.[1][4]

Upon illumination with cyan light (peak absorption around 470 nm), this compound undergoes rapid isomerization to the cis state.[4][6][7] In this conformation, the dimers are disrupted, causing the membrane to relax to its natural thickness.[1] This relaxation leads to a rapid decrease in membrane capacitance.[3] This light-induced change in capacitance directly modulates the neuron's membrane potential, initiating a biphasic response: a transient hyperpolarization followed by a more sustained depolarization that can be sufficient to trigger action potentials.[1]

This optocapacitive mechanism is distinct from optogenetic approaches as it does not require genetic modification and directly targets the physical properties of the cell membrane rather than specific ion channels.[1]

Figure 1: Mechanism of this compound action on the neuronal membrane.

Key Applications in Neuroscience Research

The primary application of this compound in neuroscience has been the restoration of light sensitivity in models of retinal degeneration.[5][6][8] In conditions like retinitis pigmentosa and age-related macular degeneration, photoreceptor cells are lost, leading to blindness. This compound can be introduced to the remaining retinal neurons (e.g., retinal ganglion cells) to render them light-sensitive.

A recent study demonstrated that a single intravitreal injection of this compound in fully blind rd10 mice restored light-driven behavioral and optomotor reflexes.[6] The molecule was shown to reinstate physiological ON, OFF, and ON-OFF responses in retinal ganglion cells (RGCs) by reactivating their excitatory and inhibitory conductances.[6]

Beyond retinal applications, this compound serves as a tool for fundamental neuroscience research, enabling the optical modulation of neuronal firing in vitro and in vivo without genetic manipulation.[1][2] This allows for the precise control of neuronal activity to study neural circuits and their role in various physiological and pathological processes.

Data Presentation: Electrophysiological Effects of this compound

The following table summarizes the quantitative effects of this compound on the membrane potential of primary neurons as documented in published research.

| Parameter | Condition | Value | Light Stimulation | Reference |

| Hyperpolarization Peak | This compound | Quantified but specific mean value not in abstract | 20 ms or 200 ms | [7] |

| DMSO (Control) | No significant change | 20 ms or 200 ms | [7] | |

| Depolarization Peak | This compound | Quantified but specific mean value not in abstract | 20 ms or 200 ms | [7] |

| DMSO (Control) | No significant change | 20 ms or 200 ms | [7] | |

| Firing Activity | This compound | Induces action potential firing | 20 ms or 200 ms | [1][7] |

| DMSO (Control) | No light-induced firing | 20 ms or 200 ms | [1][7] | |

| RGC Firing in Blind Retina | This compound (10 µM) | Restores ON, OFF, and ON-OFF responses | 500 ms (20 mW/mm²) | [6] |

| No this compound | No light-dependent firing activity | 500 ms (20 mW/mm²) | [6] |

Experimental Protocols

Preparation and Application of this compound for In Vitro Studies

A typical experimental workflow for using this compound in primary neuronal cultures involves preparation of the this compound solution, labeling of the neurons, and subsequent electrophysiological recording with light stimulation.

1. This compound Solution Preparation:

-

Dissolve this compound in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution. A common concentration for the stock solution is 25 mM.[7]

-

For experiments, dilute the stock solution in the extracellular recording solution to the desired final concentration (e.g., 10 µM).[6]

2. Neuronal Culture Labeling:

-

Primary hippocampal or cortical neurons are cultured using standard protocols.

-

For labeling, the culture medium is replaced with the this compound-containing extracellular solution.

-

Incubation is typically performed in the dark for a short period to allow the molecule to partition into the cell membranes.

3. Electrophysiological Recording and Light Stimulation:

-

Whole-cell patch-clamp recordings are performed to monitor membrane potential and firing activity.

-

A light source, such as a cyan LED (e.g., 470 nm), is coupled to the microscope to illuminate the recorded neuron.[4][6]

-

Light pulses of varying durations (e.g., 20 ms to 500 ms) and intensities are applied to elicit a response.[6][7]

-

Control experiments are conducted using a vehicle (DMSO) solution without this compound to ensure that the observed effects are due to the photoswitch molecule.[1]

Figure 2: Experimental workflow for in vitro studies using this compound.

In Vivo Application in Retinal Degeneration Models

For studies involving the restoration of vision, this compound is delivered directly to the eye.

1. Animal Model:

2. Intravitreal Injection:

-

Anesthetize the animal.

-

Under a microscope, perform an intravitreal injection of a small volume of this compound solution into the eye. A single injection has been shown to be effective for at least two weeks.[5]

3. Behavioral and Electrophysiological Assessment:

-

After a recovery period, assess light-driven behavior using tests such as the optomotor reflex.[6]

-

For detailed electrophysiological analysis, retinal explants can be prepared and retinal ganglion cell activity can be recorded using a multielectrode array in response to light stimuli.

Drug Development and Future Directions

The success of this compound in preclinical models of retinal degeneration positions it as a promising candidate for therapeutic development.[5][6] Its non-genetic nature offers a potential advantage over gene therapies. Future research will likely focus on optimizing the delivery, efficacy, and long-term safety of this compound for clinical applications. Furthermore, the ability to optically control neuronal activity with high spatiotemporal resolution opens up possibilities for its use in other neurological disorders where neuronal excitability is dysregulated. The ongoing exploration of such small molecules represents a significant avenue in the development of novel therapeutics for complex neurological conditions.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. US20210238156A1 - Photochromic compounds for use in the treatment of eye disorders - Google Patents [patents.google.com]

- 8. SIF 2023 :: Programme [sif2023.azuleon.org]

- 9. Small Molecules: Therapeutic Application in Neuropsychiatric and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Ziapin 2: A Technical Guide to its Molecular Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin 2 is a novel, membrane-targeted, molecular optomechanical light transducer.[1] It is an amphiphilic azobenzene compound that has garnered significant interest for its ability to modulate the electrical properties of cell membranes upon photo-stimulation.[2][3] This capability allows for the non-genetic, remote control of cellular excitability, with potential applications in neuroscience and cardiology.[4][5] this compound functions by inserting into the plasma membrane and undergoing a conformational change when exposed to light, which in turn alters the physical properties of the membrane.[3] This technical guide provides a comprehensive overview of the core molecular properties, solubility, and key experimental methodologies related to this compound.

Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | Not available in searched literature | |

| CAS Number | 2399497-60-8 | [7] |

| Molecular Formula | C40H54Br2N6 | [7] |

| Molecular Weight | 778.7 g/mol | [7] |

| pKa | Not available in searched literature | |

| LogP | Not available in searched literature |

Solubility

The solubility of this compound is a critical factor for its application in biological systems. It is characterized by its lipophilic nature, which facilitates its insertion into the cell membrane.[2] Detailed solubility data is presented in the table below.

| Solvent | Solubility | Conditions | Source(s) |

| DMSO | 50 mg/mL (64.21 mM) | Requires sonication | [1] |

| Water | Poorly soluble | [8] | |

| PBS | Forms aggregates, hampering isomerization | [7] |

Mechanism of Action: An Optomechanical Transducer

This compound's mechanism of action is based on its ability to function as a light-sensitive switch at the molecular level.[3] In its dark, more stable state, this compound exists predominantly in the trans isomeric form.[3] As an amphiphilic molecule, it spontaneously inserts into the lipid bilayer of the cell membrane.[2]

Once in the membrane, the trans-Ziapin 2 molecules can form dimers, which leads to a thinning of the membrane and a consequent increase in its capacitance.[3] Upon illumination with visible light of approximately 470 nm, this compound undergoes a rapid photo-isomerization to its cis form.[3][6] This conformational change disrupts the dimers, causing the membrane to relax and thicken, which in turn decreases the membrane capacitance.[3] This light-induced modulation of membrane capacitance results in a transient hyperpolarization of the cell's membrane potential.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. politesi.polimi.it [politesi.polimi.it]

- 3. researchgate.net [researchgate.net]

- 4. Ziapin2 Restores Retinal Function in RP and AMD Models | OBN [ophthalmologybreakingnews.com]

- 5. Neuronal firing modulation by a membrane-targeted photoswitch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of stretch-activated channels in light-generated action potentials mediated by an intramembrane molecular photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Review of Preclinical Data for Hypothetin, a Novel XYZ Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and survival.[1] Dysregulation of kinase activity is a common driver of various diseases, particularly cancer.[1][2] This document provides a comprehensive technical overview of the preclinical data for Hypothetin, a novel, potent, and selective small molecule inhibitor of the XYZ kinase. The XYZ kinase is a key component of a signaling pathway implicated in the progression of several solid tumors. This guide details Hypothetin's mechanism of action, its biochemical and cellular activity, and the experimental protocols used to generate the presented data.

Mechanism of Action: Inhibition of the XYZ Signaling Pathway

The XYZ signaling pathway is a critical cascade that promotes cell proliferation and survival. The pathway is initiated by the binding of a growth factor to its receptor, leading to the activation of the XYZ kinase. Activated XYZ kinase then phosphorylates and activates a series of downstream proteins, including MAP1 and AKT4, ultimately resulting in the transcription of genes that drive cell cycle progression and inhibit apoptosis.[3][4]

Hypothetin is an ATP-competitive inhibitor that binds to the active site of XYZ kinase, preventing its phosphorylation and subsequent activation of downstream signaling.[5] This blockade of the XYZ pathway leads to cell cycle arrest and apoptosis in cancer cells dependent on this pathway for survival.

In Vitro Biochemical Activity

The inhibitory activity of Hypothetin against XYZ kinase was determined using a radiometric kinase assay.[6] This method measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide, a reaction catalyzed by the kinase.[7] The results demonstrate that Hypothetin is a potent inhibitor of XYZ kinase with sub-nanomolar activity.

Quantitative Data: Kinase Inhibition

| Compound | Target Kinase | IC₅₀ (nM) |

| Hypothetin | XYZ | 0.8 |

| Staurosporine (Control) | XYZ | 5.2 |

Experimental Protocol: Radiometric Kinase Assay[6][7]

This protocol outlines the general steps for determining the in vitro potency of an inhibitor against a target kinase.

-

Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing ATP, a protein inhibitor, and a reducing agent.

-

Kinase: Dilute the recombinant XYZ kinase to the desired concentration in kinase buffer.

-

Substrate: Prepare the specific peptide substrate for XYZ kinase.

-

Test Compound: Perform serial dilutions of Hypothetin to generate a range of concentrations.

-

Radiolabeled ATP: Use ³²P-labeled ATP.

-

-

Assay Procedure:

-

To a 96-well plate, add the XYZ kinase, the substrate peptide, and the diluted test compound.

-

Initiate the kinase reaction by adding the kinase buffer containing the ³²P-labeled ATP.

-

Incubate the plate at 30°C for 60 minutes to allow for the phosphorylation reaction.

-

Stop the reaction by adding a stop solution, typically a high concentration of EDTA.

-

-

Detection and Analysis:

-

Spot the reaction mixture onto a P81 phosphocellulose filter paper.

-

Wash the filter paper extensively to remove unincorporated ³²P-ATP.

-

Measure the radioactivity remaining on the filter paper, which corresponds to the phosphorylated substrate, using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Activity and Target Engagement

To assess the effect of Hypothetin on cancer cells, cell viability assays and Western blot analyses were performed using the HT-29 human colon cancer cell line, which is known to have an activating mutation in the XYZ pathway.

Quantitative Data: Cell Viability

The anti-proliferative activity of Hypothetin was evaluated using an MTT assay, which measures the metabolic activity of viable cells.[8] The results indicate that Hypothetin effectively reduces the viability of HT-29 cells in a dose-dependent manner.

| Compound | Cell Line | Assay Type | GI₅₀ (µM) |

| Hypothetin | HT-29 | MTT | 0.15 |

| Doxorubicin (Control) | HT-29 | MTT | 0.80 |

Experimental Protocol: MTT Cell Viability Assay[8][10]

-

Cell Seeding:

-

Seed HT-29 cells into a 96-well plate at a density of 5,000 cells per well.

-

Incubate the plate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of Hypothetin in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of Hypothetin.

-

Incubate the plate for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[8]

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Target Engagement: Western Blot Analysis

To confirm that Hypothetin engages its target in a cellular context, a Western blot analysis was performed to measure the phosphorylation status of XYZ kinase and its downstream substrate, MAP1.[9] HT-29 cells were treated with increasing concentrations of Hypothetin for 2 hours. Results showed a dose-dependent decrease in the phosphorylation of both XYZ (at Tyr123) and MAP1 (at Ser45), with no change in the total protein levels of either kinase. This demonstrates that Hypothetin effectively inhibits the XYZ signaling pathway in cancer cells. For robust detection of phosphorylated proteins, it is recommended to use BSA as a blocking agent and include phosphatase inhibitors in the lysis buffer.[10]

Experimental Protocol: Western Blot for Phosphorylated Proteins[11][14]

-

Sample Preparation:

-

Treat HT-29 cells with various concentrations of Hypothetin for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Gel Electrophoresis and Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins based on size by running them on an SDS-polyacrylamide gel.

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with 5% BSA in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.[9]

-

Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-XYZ) or the total protein (e.g., anti-total-XYZ).

-

Wash the membrane three times with TBST.

-

Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To quantify the results, strip the membrane and re-probe with an antibody for a loading control (e.g., GAPDH) or the total protein.

-

Conclusion and Future Directions

The preclinical data presented in this guide demonstrate that Hypothetin is a potent and selective inhibitor of the XYZ kinase. It effectively inhibits the XYZ signaling pathway, leading to a reduction in the viability of cancer cells that are dependent on this pathway. The detailed protocols provided herein serve as a foundation for further investigation and characterization of Hypothetin. Future studies will focus on evaluating the pharmacokinetic properties and in vivo efficacy of Hypothetin in animal models of human cancer.

References

- 1. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase Inhibitor Discovery - Discovery On Target [discoveryontarget.com]

- 3. slideteam.net [slideteam.net]

- 4. Cell signaling pathways step-by-step [mindthegraph.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Ziapin 2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of Ziapin 2, a photochromic-labeled lipid designed for the optical modulation of neuronal activity. The following sections detail the necessary reagents, step-by-step synthesis and purification procedures, and expected outcomes.

Overview and Mechanism of Action

This compound is an amphiphilic azobenzene derivative that acts as a molecular optomechanical light transducer. It integrates into the plasma membrane and, upon illumination with visible light (around 470 nm), undergoes a trans-cis isomerization. This conformational change alters the membrane capacitance, leading to a hyperpolarization of the cell membrane. This property makes this compound a valuable tool for non-genetically controlling neuronal firing and studying membrane biophysics.

Signaling Pathway of this compound

The mechanism of action of this compound on the cell membrane is illustrated below. In its dark-adapted trans state, this compound molecules can dimerize within the lipid bilayer, causing a localized thinning of the membrane and an increase in its capacitance. Upon photoisomerization to the cis state, these dimers are disrupted, leading to a relaxation of the membrane to its original thickness and a decrease in capacitance, which in turn hyperpolarizes the neuron.

Caption: Mechanism of this compound-mediated neuronal hyperpolarization.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4,4'-diaminoazobenzene. The overall workflow is depicted in the diagram below.

Experimental Workflow: Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

Materials and Reagents

| Reagent | Supplier | Purity |

| 4,4'-diaminoazobenzene | Commercially Available | >98% |

| 1,6-dibromohexane | Commercially Available | >97% |

| Pyridine | Commercially Available | Anhydrous |

| Acetonitrile | Commercially Available | Anhydrous |

| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |

| Dichloromethane (DCM) | Commercially Available | HPLC Grade |

| Hexane | Commercially Available | HPLC Grade |

| Ethyl Acetate | Commercially Available | HPLC Grade |

| Silica Gel | Commercially Available | 230-400 mesh |

Step 1: Synthesis of 4,4'-Bis-(N,N-di-ω-bromohexyl)diaminoazobenzene (Intermediate 1)

-

To a solution of 4,4'-diaminoazobenzene (1.0 g) in anhydrous acetonitrile (130 mL), add anhydrous potassium carbonate (2.60 g).

-

Add 1,6-dibromohexane (7.5 mL) portionwise to the reaction mixture.

-

Reflux the mixture under an inert atmosphere (e.g., Argon) for 120 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

Purification of Intermediate 1

Purify the crude product by flash column chromatography on silica gel.

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate |

| Detection | UV-Vis (at the λmax of the compound) |

-

Dissolve the crude product in a minimal amount of dichloromethane.

-

Load the solution onto a silica gel column pre-equilibrated with hexane.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and evaporate the solvent to yield Intermediate 1 as a solid.

Step 2: Synthesis of this compound

-

Dissolve Intermediate 1 in an excess of pyridine.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

Purification of this compound

-

After the reaction is complete, precipitate the product by adding a non-polar solvent (e.g., diethyl ether).

-

Collect the precipitate by filtration.

-

Wash the solid product extensively with the non-polar solvent to remove any unreacted pyridine.

-

Dry the final product, this compound, under vacuum.

Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Quantitative Data

| Parameter | Value |

| Molecular Formula | C₄₀H₅₄Br₂N₆ |

| Molecular Weight | 778.70 g/mol |

| Typical Yield | > 80% (for the final step) |

| Purity (by HPLC) | > 95% |

| Appearance | Orange to red solid |

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should show characteristic peaks for the aromatic protons of the azobenzene core, the methylene protons of the hexyl chains, and the protons of the pyridinium rings.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will confirm the presence of all unique carbon atoms in the this compound molecule.

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent peak corresponding to the molecular ion of this compound.

Storage and Handling

Store this compound in a cool, dark, and dry place. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and chloroform. For biological experiments, prepare a stock solution in DMSO and dilute to the final concentration in the desired aqueous buffer immediately before use. Protect solutions from light to prevent premature photoisomerization.

Disclaimer: This protocol is intended for use by qualified researchers and scientists. Appropriate personal protective equipment should be worn at all times. The procedures should be carried out in a well-ventilated fume hood.

Application Notes and Protocols for In Vivo Delivery of Ziapin2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a membrane-targeted photoswitch molecule that can optically modulate neuronal activity.[1][2][3] As an amphiphilic azobenzene, Ziapin2 inserts into the plasma membrane and, upon illumination with visible light (approximately 470 nm), undergoes transcis isomerization.[1] This conformational change alters the physical properties of the cell membrane, leading to a light-driven decrease in membrane capacitance and transient hyperpolarization of the neuron.[1][3] This unique mechanism of action allows for the nongenetic, spatiotemporally precise control of neuronal firing.[1] Preclinical studies have demonstrated the potential of Ziapin2 in restoring physiological retinal processing in degenerate retinas and modulating cortical network activity.[1][2][4][5]

These application notes provide a comprehensive guide for the preparation and in vivo delivery of Ziapin2 for preclinical research, based on established protocols.

Mechanism of Action

Ziapin2's mechanism of action is based on its ability to alter the biophysical properties of the neuronal membrane in a light-dependent manner.

-

In the dark (trans state): Ziapin2 exists predominantly in its elongated trans isomeric form. In this state, it inserts into the lipid bilayer and can form dimers, causing a thinning of the membrane and an increase in its capacitance.[1][6][7]

-

Upon illumination (cis state): When exposed to light of approximately 470 nm, Ziapin2 rapidly isomerizes to its bent cis form.[1][6][8] This disrupts the dimerization and leads to a relaxation of the membrane, resulting in a transient decrease in membrane capacitance and hyperpolarization of the neuron.[1][3] This hyperpolarization is followed by a sustained depolarization that can trigger action potentials.[3]

This modulation of neuronal excitability occurs without direct interaction with ion channels or neurotransmitter receptors, offering a novel approach for controlling neural activity.[9][4]

Signaling Pathway Diagram

Caption: Ziapin2's light-dependent mechanism of action on the cell membrane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from published in vivo studies of Ziapin2.

| Parameter | Cortical Injection (Mouse) | Intravitreal Injection (Mouse) | Reference(s) |

| Ziapin2 Concentration | 200 µM | 200 µM | [3][10] |

| Vehicle | 10% DMSO in saline | 10% DMSO in saline | [3][10] |

| Injection Volume | 1 µl | Not specified | [3] |

| Administration Route | Stereotaxic injection | Intravitreal injection | [3][10] |

| Target Tissue | Somatosensory cortex | Retina | [3][10] |

| Light Stimulation | 473 nm laser | Cyan LED | [3][8] |

| Observed Effect | Light-evoked cortical responses | Restoration of light-driven behavior and optomotor reflexes | [3][10] |

| Duration of Effect | Not specified | Up to 2 weeks | [9][4][5] |

| Toxicity | Not reported | No toxic or inflammatory effects observed | [9][4] |

Experimental Protocols

Protocol 1: Preparation of Ziapin2 for In Vivo Injection

This protocol describes the preparation of a 200 µM Ziapin2 solution in 10% DMSO/saline for in vivo administration.

Materials:

-

Ziapin2 (powder)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile saline (0.9% sodium chloride)

-

Sterile, light-protected microcentrifuge tubes

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required amount of Ziapin2: Determine the desired final volume of the injection solution. Based on the molecular weight of Ziapin2, calculate the mass of Ziapin2 powder needed to achieve a final concentration of 200 µM.

-

Prepare the vehicle: In a sterile tube, prepare the 10% DMSO/saline vehicle by mixing 1 part sterile DMSO with 9 parts sterile saline. For example, to prepare 1 ml of vehicle, mix 100 µl of DMSO with 900 µl of saline.

-

Dissolve Ziapin2 in DMSO: To ensure complete dissolution, first dissolve the calculated mass of Ziapin2 powder in a small volume of 100% DMSO. For example, if the final desired volume is 1 ml, dissolve the Ziapin2 in 100 µl of DMSO. Vortex thoroughly. Gentle sonication can be used if necessary to aid dissolution.

-

Prepare the final injection solution: Add the Ziapin2/DMSO solution to the appropriate volume of sterile saline to achieve the final desired concentration and a 10% DMSO concentration. For the example above, add the 100 µl of Ziapin2/DMSO solution to 900 µl of sterile saline.

-

Mix and store: Vortex the final solution thoroughly to ensure homogeneity. Protect the solution from light by using an amber tube or by wrapping the tube in aluminum foil. The solution should be prepared fresh before each experiment. Ziapin2 stock solutions can be stored at -80°C for up to 6 months.[11]

Protocol 2: In Vivo Delivery of Ziapin2

The following are generalized protocols for intracortical and intravitreal injections in mice, based on published studies. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).

A. Stereotaxic Intracortical Injection

Materials:

-

Prepared Ziapin2 injection solution (200 µM in 10% DMSO/saline)

-

Stereotaxic apparatus

-

Anesthesia machine

-

Hamilton syringe with a fine-gauge needle

-

Surgical tools

-

Animal monitoring equipment

Procedure:

-

Anesthetize the mouse: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

-

Mount the animal: Secure the anesthetized mouse in the stereotaxic frame.

-

Surgical preparation: Shave the fur over the surgical site and sterilize the skin with an appropriate antiseptic.

-

Craniotomy: Make a small incision in the scalp and perform a craniotomy over the target brain region (e.g., somatosensory cortex).

-

Lower the injection needle: Slowly lower the Hamilton syringe needle to the desired coordinates.

-

Inject Ziapin2: Inject 1 µl of the 200 µM Ziapin2 solution over a period of 20 minutes.[3] A slow injection rate is crucial to minimize tissue damage and ensure proper diffusion.

-

Needle retraction: After the injection is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow, then slowly retract it.

-

Post-operative care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.

B. Intravitreal Injection

Materials:

-

Prepared Ziapin2 injection solution (200 µM in 10% DMSO/saline)

-

Microsyringe with a 33-gauge or smaller needle

-

Topical anesthetic

-

Dissecting microscope

Procedure:

-

Anesthetize the mouse: Anesthetize the animal as described above.

-

Position the animal: Place the mouse under a dissecting microscope to visualize the eye.

-

Apply topical anesthetic: Apply a drop of topical anesthetic to the cornea.

-

Perform the injection: Using a microsyringe, carefully insert the needle through the sclera, just behind the limbus, and into the vitreous humor.

-

Inject Ziapin2: Inject the desired volume of the 200 µM Ziapin2 solution. The exact volume should be minimized to avoid a significant increase in intraocular pressure.

-

Post-injection care: Apply an antibiotic ointment to the eye to prevent infection. Monitor the animal for any signs of discomfort or inflammation. The effects of a single intravitreal injection have been shown to last for up to two weeks.[9][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vivo studies using Ziapin2.

Caption: A generalized experimental workflow for in vivo Ziapin2 studies.

References

- 1. Membrane Targeted Azobenzene Drives Optical Modulation of Bacterial Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A membrane-targeted photoswitch restores physiological retinal processing in the degenerate retina | Institut de la vision [institut-vision.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Ziapin2 Restores Retinal Function in RP and AMD Models | OBN [ophthalmologybreakingnews.com]

- 5. eurekalert.org [eurekalert.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Modulation of Mechanosensitive Potassium Channels by a Membrane-targeted Nongenetic Photoswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The effectiveness of Ziapin2 in restoring the physiological conditions of the retina in cases of retinitis pigmentosa and macular degeneration has been demonstrated in pre-clinical models - Talk iit [opentalk.iit.it]

- 10. A membrane-targeted photoswitch restores physiological ON/OFF responses to light in the degenerate retina - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

Application Notes: Intravitreal Administration of Ziapin 2 for Vision Restoration Studies in Mice

Introduction

Ziapin 2 is a novel, membrane-targeted molecular photoswitch designed for non-genetic optical modulation of neuronal activity.[1][2][3] As an amphiphilic azobenzene, this compound spontaneously inserts into the plasma membrane of neurons.[3][4] Its mechanism of action relies on a light-induced conformational change. In the dark, the molecule exists in a thermally stable trans state, where it forms dimers that thin the lipid bilayer, thereby increasing membrane capacitance.[1][4][5] Upon illumination with cyan light (~470 nm), this compound undergoes isomerization to a cis state, which disrupts these dimers.[1][4][5] This leads to a rapid relaxation (thickening) of the membrane, a decrease in capacitance, and a transient hyperpolarization of the neuron.[1][2] This unique optomechanical mechanism can modulate neuronal excitability without direct interaction with ion channels or receptors.[6]

Recent preclinical studies have demonstrated the therapeutic potential of this compound in degenerative retinal diseases.[6][7] In mouse models of retinitis pigmentosa (e.g., rd10 mice), a single intravitreal injection of this compound has been shown to restore physiological ON and OFF responses in retinal ganglion cells, reinstate light-driven behaviors, and improve optomotor reflexes for up to two weeks.[6][8][9] These findings position this compound as a promising candidate for vision restoration therapies. This document provides a detailed protocol for the preparation and intravitreal injection of this compound in mice for research applications.

Mechanism of Action of this compound

The phototransduction process of this compound involves a multi-step modulation of the neuronal membrane's physical properties.

Experimental Protocols

This section details the materials, equipment, and step-by-step procedures for the intravitreal injection of this compound in mice.

I. Materials and Reagents

| Reagent/Material | Supplier/Cat. No. | Purpose |

| This compound | N/A | Photoswitch agent |

| Dimethyl sulfoxide (DMSO), sterile | Sigma-Aldrich | Solvent for this compound |

| Saline, 0.9% sterile, preservative-free | Hospira or equivalent | Vehicle diluent |

| Isoflurane | Piramal Critical Care | Inhalant anesthetic |

| Proparacaine hydrochloride (0.5%) | Alcon Laboratories | Topical anesthetic |

| Ofloxacin ophthalmic solution (0.3%) | Allergan Inc. | Pre-injection antibiotic |

| Bacitracin ophthalmic ointment | Multiple | Post-injection antibiotic |

| Sterile 1.5 mL microcentrifuge tubes | Multiple | Solution preparation |

| Hamilton Syringe (10 µL) | Hamilton | Injection |

| 33G or 34G blunt-end needles | Hamilton | Intravitreal injection |

| 27G or 30G sharp needles | BD | Scleral incision |

| Sterile surgical scrubs | Multiple | Aseptic preparation |

| Gauze pads, sterile | Multiple | General use |

| Heating pad | Multiple | Maintain animal body temp |

II. Equipment

-

Dissecting microscope or ophthalmic operating microscope

-

Isoflurane vaporizer and anesthesia system

-

Micromanipulator (optional, for precision)

-

Microinjector (optional, for controlled volume)

-

Pipettes (P10, P200) and sterile tips

III. This compound Formulation

This protocol is based on the formulation used in preclinical studies with rd10 mice, targeting a final vitreal concentration of 200 µM.[8]

-

Prepare a 2 mM Stock Solution of this compound:

-

Dissolve the required amount of this compound powder in 100% sterile DMSO to make a 2 mM stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Note: This stock solution is 10X the final injection concentration.

-

-

Prepare the Final Injection Solution (200 µM in 10% DMSO/Saline):

-

In a sterile microcentrifuge tube, combine 1 part of the 2 mM this compound stock solution with 9 parts of sterile 0.9% saline.

-

For example, to prepare 10 µL of injection solution, mix 1 µL of 2 mM this compound stock with 9 µL of sterile saline.

-

This results in a final injection solution of 200 µM this compound in 10% DMSO/Saline .

-

The vehicle control should be a 10% DMSO in saline solution.[8][10]

-

IV. Intravitreal Injection Procedure

This procedure should be performed under aseptic conditions.

-

Animal Anesthesia and Preparation:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by lack of pedal reflex.

-

Place the mouse on a heating pad to maintain body temperature throughout the procedure.

-

Apply one drop of 0.5% proparacaine hydrochloride to the ocular surface for topical anesthesia.[10]

-

Apply one drop of 0.3% ofloxacin ophthalmic solution as a prophylactic antibiotic.[10]

-

-

Injection Site and Incision:

-

Intravitreal Injection:

-

Load a Hamilton syringe fitted with a 33G or 34G blunt-end needle with 1 µL of the 200 µM this compound solution.

-

Rationale: The adult mouse vitreous volume is ~5 µL.[12] Injecting 1 µL of 200 µM solution will result in a final vitreal concentration lower than 200 µM due to dilution, which aligns with the effective concentrations reported.[8]

-

Carefully insert the blunt-end needle through the pre-made incision, angling it towards the optic nerve to avoid the lens.[10]

-

Advance the needle approximately 1.5 mm until the tip is visible in the center of the vitreous.[10]

-

Slowly inject the 1 µL volume over 30-60 seconds to avoid a rapid increase in intraocular pressure.

-